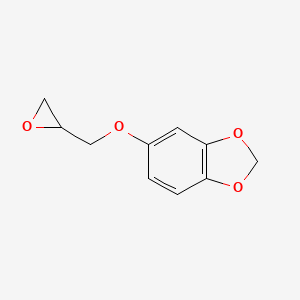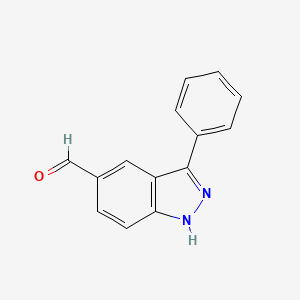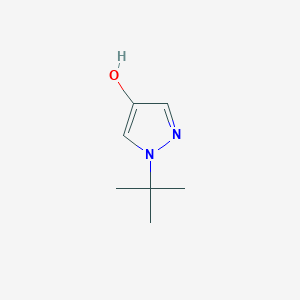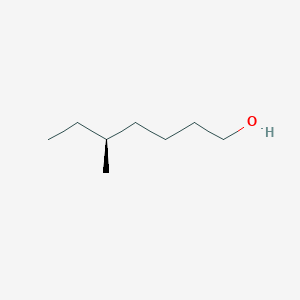
Salicyloyl phytosphingosine
Descripción general
Descripción
Salicyloyl phytosphingosine is a derivative of a phytosphingosine found naturally in skin . It is the salicylic acid derivative of a type of phytosphingosine that occurs naturally in human skin . Phytosphingosine is a long chain fatty acid that is a base component of certain ceramides . It soothes and helps reduce signs of lines and wrinkles .
Synthesis Analysis
The synthesis of Salicyloyl phytosphingosine involves the combination of salicylic acid and naturally occurring skin-identical phytosphingosine . The yeast Wickerhamomyces ciferrii has been found to be a natural producer of acetylated sphingoid bases, providing a promising alternative for their biotechnological synthesis .Molecular Structure Analysis
Salicyloyl phytosphingosine has a molecular formula of C25H43NO5 . It has an average mass of 437.613 Da and a monoisotopic mass of 437.314117 Da .Chemical Reactions Analysis
Salicyloyl phytosphingosine is a synthetic sphingolipid derived from the combination of salicylic acid and naturally occurring skin-identical phytosphingosine . This sphingolipid increases the synthesis of procollagen-I by skin fibroblasts .Aplicaciones Científicas De Investigación
Skin Repair and Anti-Aging Properties
Salicyloyl‐phytosphingosine (SP) demonstrates significant potential in repairing photoaged skin. It enhances the production of procollagen-I in fibroblasts, which is crucial for skin repair. SP's effects on dermal markers such as fibrillin-1, procollagen-I, and MMP-1 highlight its potential as a novel agent for anti-aging skin treatments. It also reduces periorbital wrinkles, emphasizing its anti-wrinkle benefits (Farwick et al., 2007).
Enhancement of Skin Moisture
Phytosphingosine (PHS), a key component of SP, enhances the skin's moisture level. It stimulates the production of natural moisturizing factors (NMF) in the skin, primarily through the modulation of filaggrin metabolism. This indicates SP's significant role in improving skin hydration and barrier function (Choi et al., 2017).
Role in Plant Growth and Development
Salicylic acid, a component of SP, plays a crucial role in plant growth and development. It mediates local and systemic plant defense responses against pathogens and is also involved in plant responses to various abiotic stresses (Rivas-San Vicente & Plasencia, 2011).
Anti-Inflammatory and Antimicrobial Activities
SP, containing phytosphingosine, is known for its anti-inflammatory and antimicrobial activities. These properties are significant in the context of skin care and dermatological applications, potentially useful in treatments for various skin conditions and infections (Stroh et al., 2010).
Application in Agriculture
Salicylic acid, a part of SP, has been observed to play a significant role in combating plant stress. It is effective against pathogen virulence, heavy metal stresses, and other environmental stressors, suggesting its potential use in agricultural practices to improve plant health and yield (Wani et al., 2016).
Direcciones Futuras
Salicyloyl phytosphingosine has unique anti-aging properties and encourages the stimulation of the skin’s own production of collagen and other ECM proteins . It improves the appearance of the skin and reduces the depth of wrinkles . As more research is performed on this ingredient, keep an eye out for other benefits to the skin .
Propiedades
IUPAC Name |
2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-23(29)24(30)21(19-27)26-25(31)20-16-14-15-17-22(20)28/h14-17,21,23-24,27-30H,2-13,18-19H2,1H3,(H,26,31)/t21-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHSAMYHDBBRKS-QTJGBDASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C1=CC=CC=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)C1=CC=CC=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicyloyl phytosphingosine | |
CAS RN |
212908-67-3 | |
| Record name | Salicyloyl phytosphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212908673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALICYLOYL PHYTOSPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U891J4JCNH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)


![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)







![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

